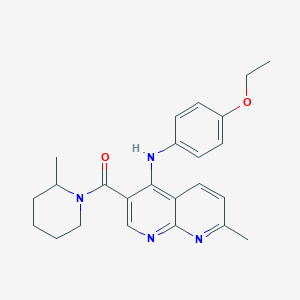

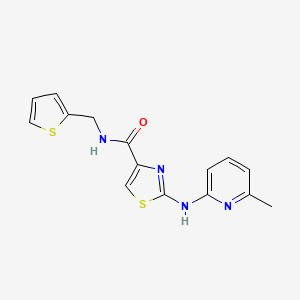

N-(4-ethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

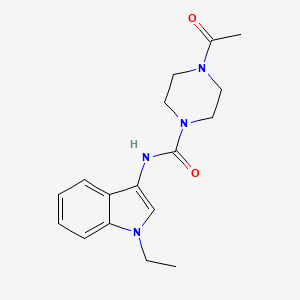

N-(4-ethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the potential of related naphthyridine derivatives in synthetic chemistry, highlighting their use in the development of new synthetic pathways and the exploration of their chemical properties. For example, a study by Jing et al. (2018) developed a highly efficient and environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, showcasing the utility of photoinduced intramolecular rearrangement with broad substrate scope and high atom efficiency (Jing et al., 2018). This research suggests avenues for exploring similar compounds for their synthetic applications and chemical behavior.

Molecular Structure and Interactions

Studies on molecular structure and intermolecular interactions of related compounds have provided insights into their physical and chemical characteristics. Nishijima et al. (2010) explored the crystal structure of a naphthalene-ring-containing compound, detailing intermolecular hydrogen bonds and π–π stacking interactions (Nishijima et al., 2010). Such studies are crucial for understanding the fundamental properties that could influence the behavior of (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone in various applications.

Anticancer Activity

Research into the pharmacological activities of naphthyridine derivatives has identified their potential in cancer treatment. For instance, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting a potential pathway for melanoma treatment (Kong et al., 2018). Such findings underscore the potential therapeutic applications of structurally similar compounds in oncology.

Drug Design and Molecular Docking

The synthesis and evaluation of related compounds in drug design and molecular docking studies highlight their relevance in medicinal chemistry. Kurt et al. (2020) synthesized novel Schiff base ligands from 2,6-diaminopyridine, investigating their DNA binding properties and potential as drug candidates (Kurt et al., 2020). This research indicates the role of naphthyridine derivatives in developing new pharmaceuticals through targeted molecular interactions.

Mechanism of Action

Ethoxyphenyl group

This group is often found in drugs and could interact with various biological targets through pi-pi stacking interactions with aromatic amino acids in proteins .Amino-naphthyridinyl group

Naphthyridines are a class of compounds that have been studied for their potential antiviral, anti-inflammatory, and anticancer activities .Methylpiperidinyl group

Piperidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral effects .The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific target(s) in the body. These targets could be enzymes, receptors, ion channels, or other proteins. The compound could act by binding to its target(s), thereby modulating their activity. This could lead to changes in biochemical pathways and cellular processes, resulting in therapeutic effects .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Properties

IUPAC Name |

[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-4-30-19-11-9-18(10-12-19)27-22-20-13-8-16(2)26-23(20)25-15-21(22)24(29)28-14-6-5-7-17(28)3/h8-13,15,17H,4-7,14H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEFJPYLNSNTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2969104.png)

![N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2969105.png)

![4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid](/img/structure/B2969110.png)

![1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2969114.png)

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2969115.png)

![7-Fluoro-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2969118.png)